Cas no 851781-45-8 (N-{4-1-(benzenesulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}ethane-1-sulfonamide)

N-{4-1-(benzenesulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}ethane-1-sulfonamide structure
851781-45-8 structure
商品名:N-{4-1-(benzenesulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}ethane-1-sulfonamide
CAS番号:851781-45-8
MF:C23H22FN3O4S2
メガワット:487.566886425018
CID:6187741
PubChem ID:3335291

N-{4-1-(benzenesulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}ethane-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • N-{4-1-(benzenesulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}ethane-1-sulfonamide
    • AKOS008131987
    • F0622-0092
    • 851781-45-8
    • N-{4-[1-(benzenesulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide
    • N-(4-(5-(4-fluorophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
    • Z431511536
    • N-[4-[2-(benzenesulfonyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
    • インチ: 1S/C23H22FN3O4S2/c1-2-32(28,29)26-20-14-10-17(11-15-20)22-16-23(18-8-12-19(24)13-9-18)27(25-22)33(30,31)21-6-4-3-5-7-21/h3-15,23,26H,2,16H2,1H3
    • InChIKey: UYABXDBMAKDELR-UHFFFAOYSA-N
    • ほほえんだ: S(C1C=CC=CC=1)(N1C(C2C=CC(=CC=2)F)CC(C2C=CC(=CC=2)NS(CC)(=O)=O)=N1)(=O)=O

計算された属性

  • せいみつぶんしりょう: 487.10357670g/mol
  • どういたいしつりょう: 487.10357670g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 8
  • 重原子数: 33
  • 回転可能化学結合数: 7
  • 複雑さ: 891
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 113Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.5

N-{4-1-(benzenesulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}ethane-1-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0622-0092-3mg
N-{4-[1-(benzenesulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide
851781-45-8 90%+
3mg
$63.0 2023-07-28
Life Chemicals
F0622-0092-15mg
N-{4-[1-(benzenesulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide
851781-45-8 90%+
15mg
$89.0 2023-07-28
Life Chemicals
F0622-0092-2mg
N-{4-[1-(benzenesulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide
851781-45-8 90%+
2mg
$59.0 2023-07-28
Life Chemicals
F0622-0092-30mg
N-{4-[1-(benzenesulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide
851781-45-8 90%+
30mg
$119.0 2023-07-28
Life Chemicals
F0622-0092-2μmol
N-{4-[1-(benzenesulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide
851781-45-8 90%+
2μmol
$57.0 2023-07-28
Life Chemicals
F0622-0092-10mg
N-{4-[1-(benzenesulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide
851781-45-8 90%+
10mg
$79.0 2023-07-28
Life Chemicals
F0622-0092-75mg
N-{4-[1-(benzenesulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide
851781-45-8 90%+
75mg
$208.0 2023-07-28
Life Chemicals
F0622-0092-20mg
N-{4-[1-(benzenesulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide
851781-45-8 90%+
20mg
$99.0 2023-07-28
Life Chemicals
F0622-0092-4mg
N-{4-[1-(benzenesulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide
851781-45-8 90%+
4mg
$66.0 2023-07-28
Life Chemicals
F0622-0092-50mg
N-{4-[1-(benzenesulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide
851781-45-8 90%+
50mg
$160.0 2023-07-28

N-{4-1-(benzenesulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}ethane-1-sulfonamide 関連文献

N-{4-1-(benzenesulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}ethane-1-sulfonamideに関する追加情報

Professional Introduction to N-{4-1-(benzenesulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}ethane-1-sulfonamide (CAS No. 851781-45-8)

N-{4-1-(benzenesulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}ethane-1-sulfonamide, identified by its CAS number 851781-45-8, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by their intricate structural motifs, which include fused heterocyclic systems and sulfonamide functional groups. The presence of both benzenesulfonyl and fluorophenyl substituents in its molecular framework imparts unique electronic and steric properties, making it a promising candidate for further exploration in drug discovery and development.

The structural composition of N-{4-1-(benzenesulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}ethane-1-sulfonamide is highly reminiscent of molecules that have been investigated for their biological activity. The pyrazole ring, a key structural element in this compound, is well-documented for its role in various pharmacological applications. Pyrazole derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The incorporation of a fluorophenyl group into the molecule further enhances its potential biological relevance, as fluorine atoms are frequently employed in medicinal chemistry to modulate metabolic stability and binding affinity.

In recent years, there has been a surge in research focused on the development of novel sulfonamide-based compounds due to their demonstrated efficacy in modulating enzyme activity and receptor interactions. Sulfonamides are particularly valuable in medicinal chemistry due to their ability to act as competitive inhibitors of various metabolic pathways. The sulfonamide moiety in N-{4-1-(benzenesulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}ethane-1-sulfonamide is strategically positioned to interact with biological targets, potentially leading to the discovery of new therapeutic agents.

The synthesis of this compound involves multiple steps that require precise control over reaction conditions and reagent selection. The introduction of the benzenesulfonyl group necessitates careful consideration of the reaction pathway to ensure high yield and purity. Similarly, the attachment of the fluorophenyl moiety requires an understanding of fluorine chemistry to optimize both regioselectivity and functional group compatibility. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to facilitate the construction of the complex molecular framework.

The biological evaluation of N-{4-1-(benzenesulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}ethane-1-sulfonamide has revealed intriguing insights into its potential therapeutic applications. Preliminary studies have demonstrated that this compound exhibits inhibitory activity against several key enzymes implicated in inflammatory and infectious diseases. The pyrazole ring and sulfonamide group appear to play critical roles in modulating enzyme-substrate interactions, leading to reduced activity of target enzymes. Additionally, the presence of the fluorophenyl substituent may contribute to enhanced binding affinity by influencing electronic distributions within the active site.

One particularly notable finding from recent research is the compound's interaction with enzymes involved in metabolic pathways relevant to cancer progression. Studies have shown that N-{4-1-(benzenesulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}ethane-1-sulfonamide can inhibit key enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are essential for DNA synthesis and repair in cancer cells. By targeting these enzymes, the compound may disrupt critical cellular processes, leading to impaired tumor growth and proliferation.

The pharmacokinetic properties of N-{4-1-(benzenesulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}ethane-1-sulfonamide are also under investigation to assess its potential as a drug candidate. Factors such as solubility, bioavailability, and metabolic stability are crucial determinants of a compound's suitability for therapeutic use. Initial studies suggest that modifications to the molecular structure may enhance these properties, making it more amenable for clinical translation.

Future research directions for this compound include exploring its potential in combination therapies with other anti-cancer agents. The synergistic effects of multiple drugs can often lead to improved therapeutic outcomes by targeting different aspects of tumor biology. Additionally, computational modeling techniques will be employed to gain deeper insights into the molecular interactions between N-{4-1-(benzenesulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol}-3-

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